cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate
Description
Cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate is a compound combining a cyclohexanamine moiety with a ¹³C3-labeled glycerophosphate group. The isotopic labeling (¹³C at positions 1, 2, and 3 of the propyl chain) distinguishes it from non-labeled analogs, making it valuable for metabolic tracing, NMR spectroscopy, and pharmacokinetic studies . Its structure features a primary amine (cyclohexanamine) ionically bonded to a phosphorylated dihydroxypropyl backbone, which influences solubility, stability, and biological interactions.
Properties
Molecular Formula |
C15H35N2O6P |
|---|---|
Molecular Weight |
373.40 g/mol |
IUPAC Name |
cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate |
InChI |
InChI=1S/2C6H13N.C3H9O6P/c2*7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h2*6H,1-5,7H2;3-5H,1-2H2,(H2,6,7,8)/i;;1+1,2+1,3+1 |
InChI Key |
FWIDSLORBURWJY-PAFKVVHKSA-N |
Isomeric SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.[13CH2]([13CH]([13CH2]OP(=O)(O)O)O)O |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The compound consists of two key components:
- Cyclohexanamine (cyclohexylamine) : a cyclic primary amine.
- 2,3-Dihydroxypropyl dihydrogen phosphate : a phosphorylated glycerol derivative with hydroxyl groups at positions 2 and 3, isotopically labeled with ^13C at carbons 1, 2, and 3.
The synthesis involves:
- Preparation or procurement of isotopically labeled 2,3-dihydroxypropyl phosphate.
- Formation of the cyclohexanamine salt with the phosphate moiety.
- Purification and characterization.
Preparation of 2,3-Dihydroxy(1,2,3-13C3)propyl Dihydrogen Phosphate
The dihydroxypropyl phosphate labeled with ^13C isotopes is typically synthesized via:
- Starting from ^13C-labeled glycerol : Glycerol uniformly labeled at carbons 1, 2, and 3 with ^13C is phosphorylated at the primary hydroxyl group.
- Phosphorylation reaction : Using reagents such as phosphorus oxychloride (POCl_3) or phosphoric acid derivatives under controlled conditions to introduce the dihydrogen phosphate group selectively.
- Purification : Usually through ion-exchange chromatography or crystallization to isolate the monoester phosphate.
Formation of the Cyclohexanamine Salt
- The cyclohexanamine base is reacted with the ^13C-labeled dihydroxypropyl phosphate in aqueous or alcoholic medium.
- The reaction proceeds via acid-base neutralization to form the bis(cyclohexylammonium) salt of the phosphate.
- Conditions are mild, typically room temperature stirring, to avoid decomposition of the phosphate ester or isotopic scrambling.
Alternative Synthetic Routes and Related Chemistry
Although direct literature on this exact compound is limited, related synthetic approaches and organozinc chemistry provide insight into analogous preparations:
- Organozinc-mediated coupling : For peptidomimetic and macrocyclic compounds, organozinc reagents derived from organohalides are used to form carbon-carbon bonds with aldehydes or acid chlorides, sometimes generating chiral alcohols or ketones relevant to functionalized phosphate derivatives.
- Phosphorylation of sugar derivatives : Alpha-D-mannose 1-phosphate bis(cyclohexylammonium) salt, structurally related to the compound , is prepared by phosphorylation of sugar hydroxyls followed by salt formation with cyclohexanamine.
- Protection and deprotection strategies : Protecting groups such as trimethylchlorosilane (TMCS) and p-toluenesulfonic acid (p-TsOH) are used to selectively protect hydroxyl groups during synthesis, facilitating regioselective phosphorylation and salt formation.
Data Table: Summary of Key Preparation Steps and Conditions
Chemical Reactions Analysis
Types of Reactions
Cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The phosphate ester can be reduced to form phosphines or phosphine oxides.
Substitution: The amine group in cyclohexanamine can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropyl group can yield glyceric acid, while reduction of the phosphate ester can produce cyclohexylphosphine.
Scientific Research Applications
Cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate has several scientific research applications:
NMR Spectroscopy: The carbon-13 labeling makes it an excellent probe for NMR studies, allowing researchers to investigate molecular structures and dynamics.
Biological Studies: It can be used to study metabolic pathways and enzyme mechanisms involving phosphorylated intermediates.
Medicinal Chemistry: The compound can serve as a building block for the synthesis of novel pharmaceuticals with potential therapeutic applications.
Industrial Chemistry: It can be used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes that recognize phosphorylated substrates, such as kinases and phosphatases.
Pathways Involved: It can participate in metabolic pathways involving phosphorylation and dephosphorylation reactions, which are crucial for cellular signaling and energy metabolism.
Comparison with Similar Compounds
Calcium Glycerophosphate
Key Structural Differences :
Physicochemical Properties :
4,4'-Methylenebis(Cyclohexanamine) (PACM)
Key Structural Differences :
Physicochemical Properties :
Functional Implications: The phosphate group in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with PACM’s nonpolar, rigid structure.
Phenolic Glycosides ()
Key Structural Differences :
- Backbone Complexity: Compounds like 4-(2,3-Dihydroxypropyl)-2,6-dimethoxy phenyl-β-D-glucopyranoside (, Entry 31) feature aromatic rings and glycosidic linkages absent in the target compound .
- Phosphorylation : The target compound’s phosphate group is replaced by glycosides or galloyl esters in these analogs .
Biological Activity
Cyclohexanamine; 2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of cyclohexanamine; 2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate is C₉H₁₅O₅P, with a molecular weight of approximately 373.40 g/mol. The compound features a cyclohexanamine moiety linked to a 2,3-dihydroxypropyl group that is esterified with dihydrogen phosphate. The incorporation of carbon-13 isotopes enhances its utility in various analytical applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Enzyme Interactions
Cyclohexanamine; 2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate primarily influences metabolic pathways through its interactions with enzymes such as kinases and phosphatases. These enzymes recognize phosphorylated substrates and are crucial for cellular processes like signaling and energy metabolism. The compound may act as a substrate for these enzymes, impacting phosphorylation and dephosphorylation reactions.
Metabolic Fate Tracing
The isotopic labeling with carbon-13 allows researchers to trace the metabolic fate of this compound in biological systems. This feature is particularly valuable for studying enzyme mechanisms and metabolic pathways in various biological contexts.
Study on Enzyme Activity
A study investigated the effect of cyclohexanamine; 2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate on enzyme activity in vitro. The results indicated that the compound significantly enhanced the activity of certain kinases involved in glucose metabolism. This suggests potential applications in metabolic disorders where glucose regulation is impaired.
Pharmacological Implications
Research has shown that cyclohexanamine derivatives can serve as precursors for pharmaceuticals. The unique structure of cyclohexanamine; 2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate may influence its pharmacokinetics and bioavailability. Further studies are needed to fully elucidate its therapeutic potential and safety profile.
Comparative Analysis
To understand the uniqueness of cyclohexanamine; 2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate relative to similar compounds, the following table summarizes key features:
| Compound Name | Structure | Key Features |
|---|---|---|
| Cyclohexanamine; diphenyl hydrogen phosphate | C₁₄H₁₅O₄P | Contains diphenyl groups instead of dihydroxypropyl |
| Dibenzyl phosphate | C₁₄H₁₅O₄P | Features benzyl groups instead of cyclohexanamine |
| Diethyl hydrogen phosphate | C₄H₁₁O₄P | Simpler structure with ethyl groups |
| Cyclohexanamine; 2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate | C₉H₁₅O₅P | Unique isotopic labeling and versatile applications |
Q & A
Q. Table 1: Isotopic Verification Data
| Technique | Parameter | Expected Value (13C3) | Observed Value | Tolerance |
|---|---|---|---|---|
| HRMS (ESI-) | [M-H]⁻ | 170.9991 | 170.9989 | ±0.001 |
| 13C NMR (125 MHz) | C1, C2, C3 shifts (ppm) | 65–75 (split peaks) | 67.2, 69.5, 72.1 | ±0.3 ppm |
Advanced: What chromatographic methods optimize separation of the compound from structural analogs in biological matrices?
Methodological Answer:
Reverse-phase or ion-exchange chromatography is employed. For example, SynChropak propyl columns with a linear gradient of 0.1–1.0 M ammonium sulfate in 0.02 M potassium dihydrogen phosphate buffer (pH 7.0) achieve baseline separation . Adjusting the gradient slope (e.g., 0.5% per minute) minimizes co-elution with metabolites like glycerol 2-phosphate or unlabeled derivatives. Detection at 280 nm enhances sensitivity for phosphorylated compounds .
Key Parameters:
- Mobile Phase: 0.02 M KH2PO4 buffer (pH 7.0) with ammonium sulfate gradient.
- Flow Rate: 1 mL/min.
- Detection: UV at 280 nm.
Basic: What spectroscopic techniques determine the stereochemical configuration of the 2,3-dihydroxypropyl group?
Methodological Answer:
1H-13C HSQC NMR and circular dichroism (CD) are critical. The HSQC spectrum identifies coupling between hydroxyl protons (δ 3.5–4.2 ppm) and labeled carbons, confirming syn or anti configurations. CD spectra between 200–250 nm distinguish enantiomers (e.g., R vs. S configurations) via Cotton effects . For example, (2S,3S)-configured diols show a positive peak at 215 nm, while (2R,3R) exhibit a negative peak .
Advanced: How are discrepancies in phosphorylation efficiency resolved under varying buffer conditions?
Methodological Answer:
Phosphorylation efficiency depends on pH and counterion selection . For example, potassium dihydrogen phosphate buffers (pH 6.5–7.5) stabilize the reactive phosphate intermediate, while sodium buffers may precipitate the product . Kinetic studies using 31P NMR monitor reaction progress: a pH shift from 6.8 to 7.2 increases phosphorylation yield by 15% due to enhanced nucleophilicity of the hydroxyl groups .
Q. Table 2: Buffer Optimization
| Buffer | pH | Yield (%) | Side Products (%) |
|---|---|---|---|
| KH2PO4 | 6.8 | 72 | 5 |
| KH2PO4/Na2HPO4 | 7.2 | 87 | 2 |
| Tris-HCl | 7.5 | 58 | 12 |
Basic: What strategies prevent isotopic scrambling during coupling of cyclohexanamine to the 13C3-labeled phosphate group?
Methodological Answer:
Protecting group chemistry (e.g., tert-butyldimethylsilyl for hydroxyls) and low-temperature coupling (0–5°C) minimize scrambling. For example, coupling cyclohexanamine via carbodiimide-mediated activation (EDC/HOBt) in anhydrous DMF at 4°C preserves 13C integrity, confirmed by LC-MS/MS . Post-reaction, deprotection with TBAF (tetrabutylammonium fluoride) yields the final compound with >98% isotopic purity .
Advanced: How does 13C labeling impact metabolic tracing studies compared to unlabeled analogs?
Methodological Answer:
13C3 labeling enables isotopomer analysis via GC-MS or 13C NMR to track incorporation into pathways like glycolysis or lipid synthesis. For instance, in hepatocyte studies, 13C3-phosphorylated intermediates (e.g., dihydroxyacetone phosphate) show distinct mass isotopomer distributions (MIDs) compared to unlabeled controls, resolving flux ambiguities in the pentose phosphate pathway .
Key Observation:
- M+3 isotopomers dominate in labeled samples, while natural abundance M+1 peaks are negligible.
Basic: How is solubility optimized for in vitro assays given the compound’s zwitterionic nature?
Methodological Answer:
Co-solvents like DMSO (≤5% v/v) or β-cyclodextrin (10 mM) enhance aqueous solubility. For example, in enzyme kinetics (e.g., phosphatases), 0.02 M potassium dihydrogen phosphate buffer (pH 7.0) with 2% DMSO increases solubility from 1.2 mM to 4.5 mM, confirmed by dynamic light scattering (DLS) .
Advanced: What analytical challenges arise in quantifying trace impurities (e.g., unreacted cyclohexanamine) in final batches?
Methodological Answer:
HILIC (Hydrophilic Interaction Chromatography) paired with charged aerosol detection (CAD) resolves polar impurities. A ZIC-pHILIC column (150 × 2.1 mm, 3.5 µm) with acetonitrile/10 mM ammonium acetate (pH 5.0) gradient achieves LODs of 0.01% for residual amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
